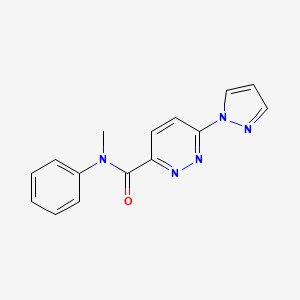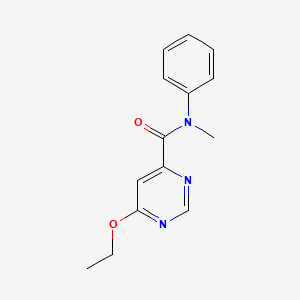![molecular formula C21H19N5O4 B2544056 N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251600-47-1](/img/structure/B2544056.png)
N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us understand the likely characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves starting from commercially available phthalic anhydride and proceeding through a Suzuki coupling reaction to yield N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines with good yields ranging from 65-75% . This suggests that the synthesis of "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" could potentially follow a similar pathway, utilizing a coupling reaction to introduce the appropriate aryl groups onto the core triazolo[4,3-a]pyrazin structure.
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was characterized using various techniques including FTIR, NMR, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group and exhibits intramolecular hydrogen bonding, which contributes to its stability. By analogy, we can infer that "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" may also exhibit similar intramolecular interactions and crystallize in a stable form suitable for X-ray diffraction analysis.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound , the synthesis and structural characterization of related compounds suggest that it may undergo similar reactions. For instance, the Suzuki coupling mentioned in the first paper is a pivotal reaction for constructing the aryl-substituted phenyl acetamide framework . This type of reaction could be relevant for further functionalization or modification of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially extrapolated from the related structures discussed in the papers. The crystallization behavior and thermal stability, as characterized by thermogravimetric and differential thermal analysis for the compound in the second paper, indicate that similar acetamide derivatives may have distinct melting points and thermal degradation patterns . Additionally, the presence of various functional groups such as methoxy, phenoxy, and acetamide in the compound's structure suggests it may have moderate solubility in organic solvents and could exhibit specific absorption in the UV-Visible spectrum, as well as identifiable peaks in FTIR and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Compounds with similar structural features, particularly those involving [1,2,4]triazolo[4,3-a]pyrazine scaffolds, have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines have been synthesized and tested for their inhibitory activity against various cancer cell lines, showing promising anticancer properties (G. Kumar et al., 2019). Additionally, certain compounds incorporating a thiadiazole moiety have been synthesized and assessed as insecticidal agents against pests like Spodoptera littoralis, indicating potential applications in agricultural pest control (A. Fadda et al., 2017).
Biological Activity and Drug Development
The research on compounds structurally related to N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide also extends to their potential biological activities. Pyrazole and 1,2,4-triazole derivatives, for example, have been studied for their pharmacological potential, with findings suggesting that the structural combination of these heterocycles can influence interactions with various biological targets, thus highlighting their significance in drug development (S. Fedotov et al., 2022).
Coordination Complexes and Antioxidant Activity
Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity (K. Chkirate et al., 2019). These studies underscore the potential of such compounds in the synthesis of materials with specific molecular architectures and in applications requiring antioxidant properties.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-7-3-5-9-16(14)30-20-19-24-26(21(28)25(19)12-11-22-20)13-18(27)23-15-8-4-6-10-17(15)29-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRIYPZOVSSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)


![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)


![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)